Idraparinux sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

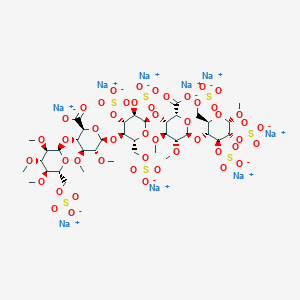

Idraparinux is a synthetic anticoagulant medication developed by Sanofi-Aventis. It is a long-acting pentasaccharide that selectively inhibits coagulation factor Xa, which plays a crucial role in the blood clotting process . Idraparinux was designed to prevent and treat thromboembolic events, such as deep vein thrombosis and pulmonary embolism .

科学的研究の応用

Idraparinux has been extensively studied for its anticoagulant properties. It is used in the prevention and treatment of venous thromboembolism, including deep vein thrombosis and pulmonary embolism . Additionally, it has been investigated for its potential in preventing strokes in patients with atrial fibrillation . The compound’s long half-life allows for once-weekly administration, making it a convenient option for patients .

作用機序

Idraparinux exerts its effects by selectively inhibiting coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the blood clotting cascade . By blocking this pathway, Idraparinux effectively reduces the formation of blood clots.

Similar Compounds:

Fondaparinux: Shares a similar chemical structure and mechanism of action but has a shorter half-life.

Idrabiotaparinux: A biotinylated form of Idraparinux with the same pentasaccharidic structure, allowing for neutralization with avidin.

Uniqueness: Idraparinux stands out due to its long half-life, which allows for once-weekly administration . This feature provides a significant advantage in terms of patient compliance and convenience compared to other anticoagulants that require more frequent dosing.

Safety and Hazards

Clinical trials have revealed that Idraparinux sodium had led to bleeding . As a result, Sanofi stopped the development of the drug . A phase III trial of this compound for stroke prevention in patients with AF (AMADEUS) was halted prematurely due to excessive clinically relevant and intracranial bleeding .

将来の方向性

Sanofi discontinued the development of Idraparinux sodium in favor of a biotinylated formulation of the drug called idrabiotaparinux sodium . Idrabiotaparinux sodium is also administered once-weekly. It has the same pentasaccharidic structure as this compound, but with biotin attached, which allows its neutralization with avidin, an egg-derived protein with low antigenicity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Idraparinux involves a modular approach, where protected pentasaccharides are prepared through glycosylation reactions using monosaccharide and disaccharide building blocks . The hydroxyl groups are masked with acetyl groups for methylation and benzyl ethers for protection . The final product is obtained by transforming the protected derivatives into fully O-sulfated and O-methylated sulfonic acid end-products .

Industrial Production Methods: For large-scale production, the shortest chemical synthesis route has been reported, which involves a 3+2 coupling strategy of trisaccharide and disaccharide units . This method ensures efficient production while maintaining the integrity of the compound.

化学反応の分析

Types of Reactions: Idraparinux undergoes various chemical reactions, including glycosylation and sulfation . These reactions are essential for the synthesis and modification of the compound.

Common Reagents and Conditions:

Glycosylation: Utilizes glycosyl donors and acceptors under acidic or basic conditions.

Sulfation: Involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid.

Major Products: The major products formed from these reactions are the fully O-sulfated and O-methylated pentasaccharides, which are crucial for the anticoagulant activity of Idraparinux .

特性

CAS番号 |

149920-56-9 |

|---|---|

分子式 |

C38H64NaO49S7 |

分子量 |

1552.3 g/mol |

IUPAC名 |

nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1 |

InChIキー |

LRWRCXOPMFQZNL-QIEZGXCVSA-N |

異性体SMILES |

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |

SMILES |

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)[O-])OC3C(OC(C(C3OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(OC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |

同義語 |

idraparinux idraparinux sodium ORG 34006 ORG-34006 SANORG 34006 SANORG-34006 SR 34006 SR-34006 SR34006 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)

![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)